1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one
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Overview
Description
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one is an organic compound that features a bromophenyl group and a difluoroethenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenol and 2,2-difluoroethanol.
Etherification: The 4-bromophenol undergoes etherification with 2,2-difluoroethanol in the presence of a base such as potassium carbonate.
Oxidation: The resulting ether is then oxidized to form the ethanone derivative using an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, altering cellular pathways. The difluoroethenyl group could play a role in enhancing the compound’s stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-2-[(2,2-dichloroethenyl)oxy]ethan-1-one: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-one is unique due to the presence of both bromine and difluoroethenyl groups, which can impart distinct chemical and physical properties, such as increased reactivity or stability.
Properties
Molecular Formula |
C10H7BrF2O2 |
---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-(2,2-difluoroethenoxy)ethanone |
InChI |
InChI=1S/C10H7BrF2O2/c11-8-3-1-7(2-4-8)9(14)5-15-6-10(12)13/h1-4,6H,5H2 |
InChI Key |
RFIJOJBUYLHDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC=C(F)F)Br |
Origin of Product |
United States |
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